6-(1,3-Benzodioxol-5-yl)-3-[(tert-butylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
[6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl tert-butyl sulfide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxole moiety, a triazolothiadiazole ring system, and a tert-butyl sulfide group, which collectively contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl tert-butyl sulfide typically involves multi-step organic reactions The initial step often includes the formation of the benzodioxole moiety through a cyclization reaction This is followed by the construction of the triazolothiadiazole ring system via a series of condensation and cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to streamline the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl tert-butyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides
Scientific Research Applications
Chemistry
In chemistry, [6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl tert-butyl sulfide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
The compound has shown potential in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with specific biological targets makes it a valuable tool for probing biochemical pathways and understanding molecular mechanisms.
Medicine
In medicine, [6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl tert-butyl sulfide is being investigated for its therapeutic potential. Preliminary studies suggest that it may possess anti-inflammatory, antimicrobial, and anticancer properties, making it a promising candidate for drug development.
Industry
Industrially, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, including increased durability, stability, and resistance to environmental factors.
Mechanism of Action
The mechanism of action of [6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl tert-butyl sulfide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- [6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl methyl sulfide
- [6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ethyl sulfide
- [6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl propyl sulfide
Uniqueness
The uniqueness of [6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl tert-butyl sulfide lies in its tert-butyl sulfide group, which imparts distinct steric and electronic properties. This differentiates it from similar compounds and influences its reactivity, stability, and interaction with molecular targets.
Properties
Molecular Formula |
C15H16N4O2S2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-3-(tert-butylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H16N4O2S2/c1-15(2,3)22-7-12-16-17-14-19(12)18-13(23-14)9-4-5-10-11(6-9)21-8-20-10/h4-6H,7-8H2,1-3H3 |
InChI Key |
VARXWQZWCNZGRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCC1=NN=C2N1N=C(S2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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